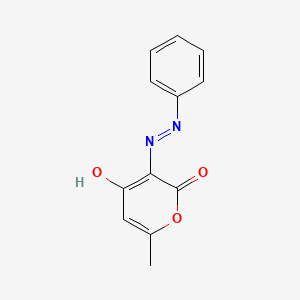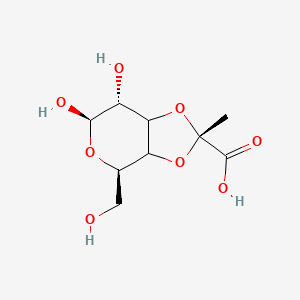
Dibutyl(diphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(diphenyl)phosphanium chloride is a quaternary phosphonium salt, characterized by the presence of two butyl groups and two phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Dibutyl(diphenyl)phosphanium chloride can be synthesized through the reaction of dibutylphosphine with diphenylchlorophosphine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the base facilitating the removal of hydrogen chloride to form the desired phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Dibutyl(diphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Dibutyl(diphenyl)phosphanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of dibutyl(diphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form stable bonds with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved include interactions with nucleophilic centers in organic molecules and coordination with metal ions in catalytic processes.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Tributylphosphine: Known for its applications in organic synthesis and as a reducing agent.
Tetraphenylphosphonium chloride: Used in phase-transfer catalysis and as a reagent in organic synthesis.
Uniqueness
Dibutyl(diphenyl)phosphanium chloride is unique due to its specific combination of butyl and phenyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other phosphonium salts may not be as effective.
特性
CAS番号 |
82867-58-1 |
|---|---|
分子式 |
C20H28ClP |
分子量 |
334.9 g/mol |
IUPAC名 |
dibutyl(diphenyl)phosphanium;chloride |
InChI |
InChI=1S/C20H28P.ClH/c1-3-5-17-21(18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,3-6,17-18H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
WNHNEOOYOXZCTO-UHFFFAOYSA-M |
正規SMILES |
CCCC[P+](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


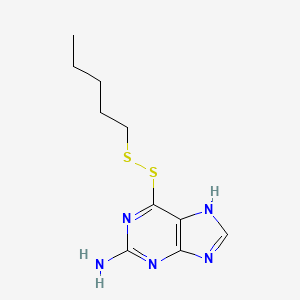

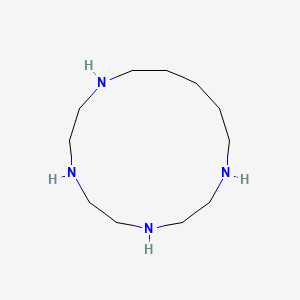
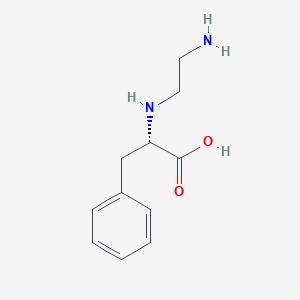

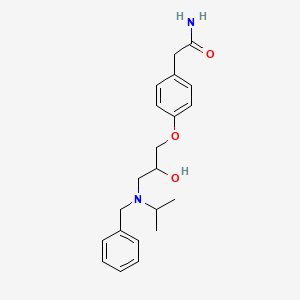
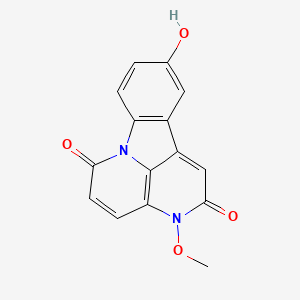
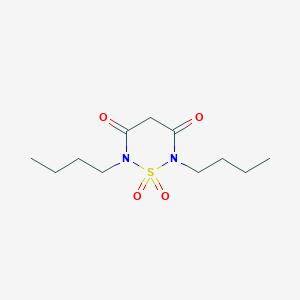

![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

